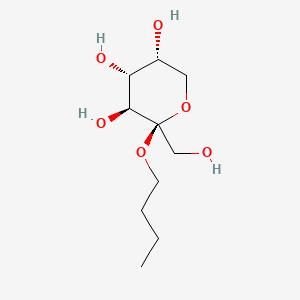

n-Butyl-beta-d-fructopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

n-Butyl-beta-d-fructopyranoside is a chemical compound known for its unique properties and applications in various scientific fields. It is a white solid with a sweet taste, low solubility in water, and good solubility in ethanol, methanol, and ketone solvents . The compound is stable at room temperature and does not decompose easily .

Métodos De Preparación

n-Butyl-beta-d-fructopyranoside is typically synthesized through chemical methods. The primary synthetic route involves the esterification of fructose with n-butanol . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with careful control of reaction conditions to optimize yield and purity .

Análisis De Reacciones Químicas

n-Butyl-beta-d-fructopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Aplicaciones Científicas De Investigación

n-Butyl-beta-d-fructopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of sugar compounds and the study of glycobiology . In biology, it is employed in the expression and purification of membrane proteins, as well as in the study of enzymes such as cytochrome P450 . In medicine, it is used for the solubilization and purification of membrane-bound enzymes and DNA. Additionally, it is utilized in the field of pharmacognosy for the isolation and identification of natural products.

Mecanismo De Acción

The mechanism of action of n-Butyl-beta-d-fructopyranoside involves its interaction with specific molecular targets and pathways. It is known to solubilize membrane proteins, facilitating their extraction and purification. This property makes it a valuable tool in biochemical research, particularly in studies involving sensitive proteins. The compound’s mild nature ensures that it does not denature proteins, preserving their functional integrity.

Comparación Con Compuestos Similares

n-Butyl-beta-d-fructopyranoside can be compared with other similar compounds, such as n-butyl-alpha-l-rhamnopyranoside and other fructosides . These compounds share similar structural features and solubilizing properties. this compound is unique in its specific applications and stability under various conditions . Its ability to solubilize membrane proteins without denaturing them sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including stability, solubility, and mild nature, make it an invaluable tool in scientific research. The compound’s ability to interact with specific molecular targets and pathways further enhances its utility in various fields.

Actividad Biológica

n-Butyl-beta-D-fructopyranoside (n-BF) is a compound derived from fructose and butanol, notable for its biological activities, particularly in cancer research and enzyme studies. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications based on various studies.

This compound is primarily utilized as a biochemical reagent. It is characterized by:

- Chemical Formula : C12H22O6

- Molecular Weight : 258.30 g/mol

- Solubility : Soluble in ethanol, methanol, and ketone solvents; low solubility in water.

n-BF acts through several biochemical pathways:

- Protein Interaction : It aids in the solubilization and purification of membrane proteins, enhancing their stability and functionality.

- Enzyme Modulation : It interacts with cytochrome P450 enzymes, influencing their activity and stability, which is crucial for drug metabolism studies .

- Apoptosis Induction : n-BF has been shown to induce apoptosis via the mitochondrial pathway, making it a candidate for cancer treatment .

Antiproliferative Effects

Numerous studies have documented the antiproliferative effects of n-BF on various cancer cell lines, particularly Bel-7402 liver cancer cells. Key findings include:

- Dose-Dependent Inhibition : n-BF significantly inhibits cell proliferation in a dose-dependent manner, with concentrations ranging from 0 to 75 μg/mL leading to marked growth inhibition over 24 to 72 hours .

- Cell Cycle Arrest : Treatment with n-BF results in cell cycle arrest at the G0/G1 phase, indicating its potential to halt cancer progression .

Mechanisms of Apoptosis

The induction of apoptosis by n-BF involves several molecular changes:

- Bcl-2 Family Proteins : n-BF treatment leads to a decrease in Bcl-2 protein levels and an increase in Bax and p53 levels, suggesting a shift towards pro-apoptotic signaling .

- DNA Fragmentation : Characteristic DNA fragmentation patterns observed under electrophoresis confirm the apoptotic effects induced by n-BF .

Research Findings and Case Studies

Several studies have investigated the biological activity of n-BF, emphasizing its potential therapeutic applications.

Pharmacokinetics and Safety Profile

n-BF exhibits favorable pharmacokinetic properties:

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-butoxy-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJPAGUETSZHOG-DOLQZWNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1(C(C(C(CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is n-Butyl-beta-d-fructopyranoside and where is it found?

A1: this compound is a glycoside belonging to the fructoside family. It has been isolated from a diverse range of plants, including Alpinia officinarum [, ], Rumex dentatus [], Lilium brownii [], Lamium maculatum var Kansuense [], Polygonatum kingianum [], Achyranthes bidentata [], Mentha haplocalyx [], and Codonopsis pilosula var. volubilis [].

Q2: What methods are used to isolate this compound from plant sources?

A2: Researchers commonly employ chromatographic techniques for isolating this compound. These include column chromatography using various stationary phases such as silica gel [, , , ], Sephadex LH-20 [, , ], MCI-gel CHP-20P [], ODS [], and macroporous resin [].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed using a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing 1D and 2D NMR experiments [], as well as mass spectrometry (MS), including FAB-MS [] and HRCI-MS []. Additionally, researchers rely on the compound's physicochemical properties to corroborate the structural characterization [, , ].

Q4: Are there any known structural analogs of this compound?

A5: Yes, n-Butyl-alpha-d-fructofuranoside, a structural isomer differing in the anomeric configuration and ring form of the sugar moiety, has also been isolated from certain plants like Codonopsis pilosula var. volubilis [] and Polygonatum kingianum []. This suggests the possibility of investigating the structure-activity relationships within this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.